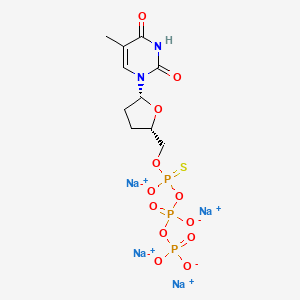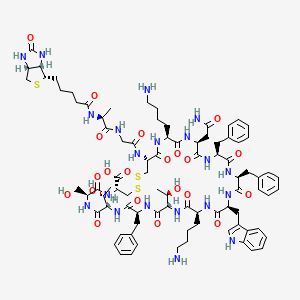
Biotinyl-Somatostatin-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotinyl-Somatostatin-14 is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay. It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Molecular Structure Analysis
The molecular formula of this compound is C86H118N20O21S3 . The sequence is {Biotinyl}-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, with a disulfide bridge between Cys3 and Cys14 . The molecular weight is 1864.17 g/mol .Aplicaciones Científicas De Investigación
Clinical Applications in Relation to Somatostatin Receptor Subtypes : Somatostatin, including Somatostatin-14, is used in the treatment of diseases related to hyperfunction of organ systems such as the hypothalamus, the anterior pituitary gland, the gastrointestinal tract, and the pancreas. The development of somatostatin analogs aims to overcome the limitations of the native peptide, such as its short half-life and diverse actions (Hofland, Visser-Wisselaar, & Lamberts, 1995).
Somatostatin Receptor Imaging of Neuroendocrine Tumors : Somatostatin receptor imaging, using radiolabeled somatostatin congeners like Indium-111 pentetreotide, has been valuable in identifying neuroendocrine tumors. This imaging modality is effective due to the abundance of somatostatin receptors in most neuroendocrine tumors (Olsen et al., 1995).
Secretion of Somatostatin in Yeast : Research demonstrates that yeast can be engineered to produce somatostatin, including the 14-amino-acid version, through genetic manipulation. This opens pathways for alternative production methods of the hormone (Bourbonnais, Bolin, & Shields, 1988).
Production and Bioactivity of Somatostatin-14 Fusion Proteins : Albumin fusion technology has been used to create long-acting fusion proteins of Somatostatin-14 for clinical applications. Different fusion patterns can affect the production level and bioactivity of these proteins (Ding et al., 2013).
Expression in E. coli of a Chemically Synthesized Gene for Somatostatin : The synthesis of a functional somatostatin gene and its expression in E. coli represents a milestone in the production of this hormone for various applications, including clinical use (Itakura et al., 1977).
Backbone-Cyclic Analogues of Somatostatin for Receptor Specificity : Novel sulfur-containing building units have been used to create backbone-cyclic analogues of Somatostatin-14. These analogues exhibit different receptor selectivity profiles, suggesting potential in targeted therapies (Gazal et al., 2002).
Mecanismo De Acción
Target of Action
Biotinyl-Somatostatin-14 is a polypeptide that can be found by peptide screening . The primary target of this compound is the somatostatin receptor subtype 4 (SST4) . SST4 is a Gi protein-coupled receptor that inhibits the release of various hormones, including insulin and glucagon .
Mode of Action
This compound interacts with its target, SST4, by binding to it. This binding inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular levels of cyclic AMP . This results in the inhibition of the release of various hormones .
Biochemical Pathways
The binding of this compound to SST4 affects several biochemical pathways. Primarily, it inhibits the release of insulin and glucagon, hormones that play crucial roles in glucose metabolism . By inhibiting these hormones, this compound can influence the regulation of blood glucose levels .
Pharmacokinetics
It is known that the compound is rapidly distributed, mainly in the plasma, where it is 65% protein-bound . The elimination half-life is about 1.5 hours, and about 32% of a subcutaneous dose is excreted in the urine as unchanged this compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of hormone release. By inhibiting the release of insulin and glucagon, this compound can influence various physiological processes, including glucose metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound has been used in the development of a sensor for the detection of Hg(II) ions, with the detection being optimum under acidic conditions . This suggests that the compound’s action, efficacy, and stability can be influenced by the pH of the environment .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Biotinyl-Somatostatin-14 plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The biotin moiety allows for strong binding to avidin or streptavidin, which is commonly used in biochemical assays. The somatostatin-14 portion of the molecule binds to somatostatin receptors, which are G-protein-coupled receptors. These interactions facilitate the study of receptor-ligand dynamics and protein-protein interactions .
Cellular Effects
This compound influences various cellular processes by binding to somatostatin receptors on the cell surface. This binding can inhibit the release of several hormones and neurotransmitters, affecting cell signaling pathways. Additionally, it can modulate gene expression and cellular metabolism by altering the activity of downstream signaling molecules. These effects are observed in different cell types, including endocrine and neuronal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to somatostatin receptors, leading to the activation or inhibition of various intracellular signaling pathways. This binding can result in the inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) levels, and subsequently affecting gene expression. The biotin moiety allows for easy detection and purification of the compound in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of proteolytic enzymes. Over time, degradation of the compound can lead to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate hormone release and cellular signaling without causing significant adverse effects. At higher doses, toxic effects such as receptor desensitization and cellular toxicity may be observed. Threshold effects are also noted, where a minimum concentration is required to elicit a biological response .
Metabolic Pathways
This compound is involved in metabolic pathways related to hormone regulation and neurotransmitter release. It interacts with enzymes such as adenylate cyclase and phosphodiesterases, affecting the levels of secondary messengers like cAMP. These interactions can alter metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The biotin moiety facilitates its uptake and localization within cells, while the somatostatin-14 portion targets it to specific receptors. This targeted distribution ensures that the compound exerts its effects at the desired cellular locations .
Subcellular Localization
This compound is localized to specific subcellular compartments, such as the plasma membrane and endosomes, where it interacts with its target receptors. Post-translational modifications and targeting signals direct the compound to these compartments, ensuring its proper function. The subcellular localization of this compound is crucial for its activity and effectiveness in biochemical assays .
Propiedades
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H118N20O21S3/c1-46(92-68(111)32-16-15-31-66-72-63(43-128-66)103-86(127)106-72)73(113)91-41-69(112)93-64-44-129-130-45-65(85(125)126)102-81(121)62(42-107)101-84(124)71(48(3)109)105-80(120)59(37-51-25-11-6-12-26-51)100-83(123)70(47(2)108)104-75(115)56(30-18-20-34-88)94-78(118)60(38-52-40-90-54-28-14-13-27-53(52)54)98-77(117)58(36-50-23-9-5-10-24-50)96-76(116)57(35-49-21-7-4-8-22-49)97-79(119)61(39-67(89)110)99-74(114)55(95-82(64)122)29-17-19-33-87/h4-14,21-28,40,46-48,55-66,70-72,90,107-109H,15-20,29-39,41-45,87-88H2,1-3H3,(H2,89,110)(H,91,113)(H,92,111)(H,93,112)(H,94,118)(H,95,122)(H,96,116)(H,97,119)(H,98,117)(H,99,114)(H,100,123)(H,101,124)(H,102,121)(H,104,115)(H,105,120)(H,125,126)(H2,103,106,127)/t46-,47+,48+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQILGRFDZWIBPV-HZRKSNLMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)CCCCC6C7C(CS6)NC(=O)N7)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H118N20O21S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1864.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes Biotinyl-Somatostatin-14 suitable for detecting Hg(II)?
A: While the provided abstracts don't delve into the specific interactions, the research highlights this compound's ability to bind with Hg(II) ions. This interaction forms the basis of its use in a sensor. When integrated into a Nafion film on a gold electrode, this compound captures Hg(II) ions from the sample. This binding event alters the electrochemical properties of the electrode, enabling the detection of Hg(II) using voltammetric techniques. []
Q2: How sensitive is the this compound based sensor for Hg(II) detection?
A: The research demonstrates promising sensitivity for the this compound modified electrode. It achieved a limit of detection (LOD) of 0.4 µg/L for Hg(II), which is below the World Health Organization's guideline of 2 µg/L for drinking water. [] This highlights its potential for monitoring Hg(II) levels in environmental samples and ensuring water quality.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(7S,8AS)-7-mercaptohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582748.png)

![1-Azabicyclo[3.2.1]oct-3-ene-3-carbonyl chloride](/img/structure/B582753.png)


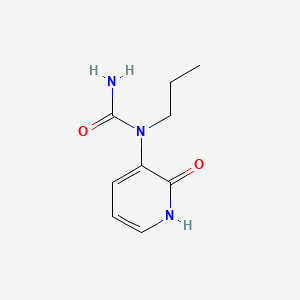
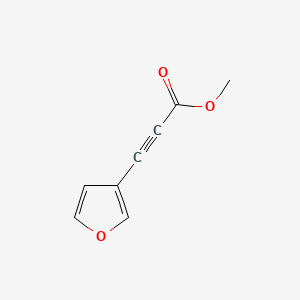
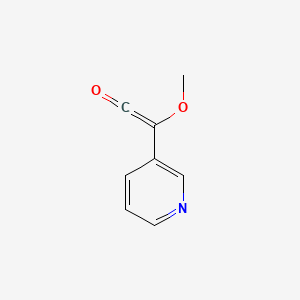
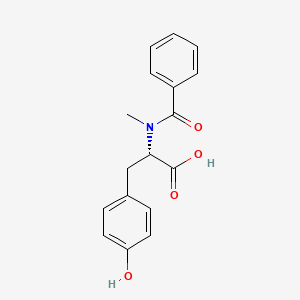
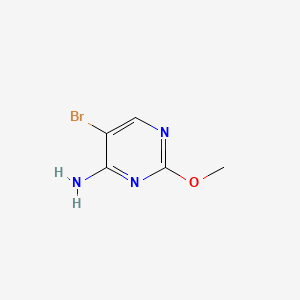
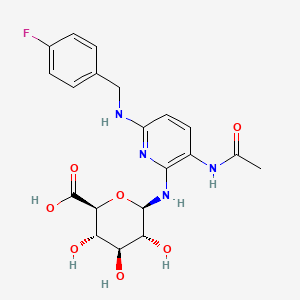
![(2S,3S,4S,5R,6R)-6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582767.png)
![(2S,3S,4S,5R,6R)-6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B582768.png)
